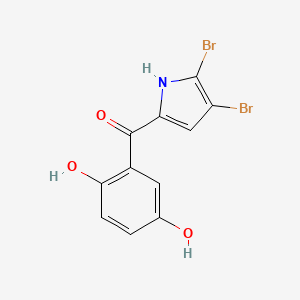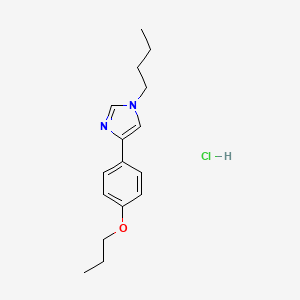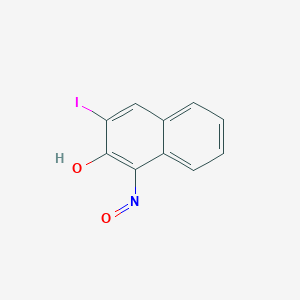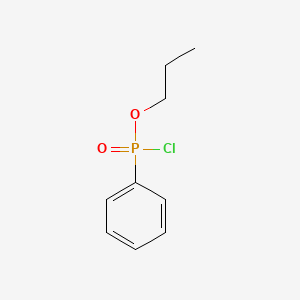
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is a compound that features a pyrrole ring substituted with bromine atoms and a phenyl ring with hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dibromo-1H-pyrrole-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a role in binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar pyrrole ring but with a carboxylate group instead of a phenyl ring.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both bromine atoms on the pyrrole ring and hydroxyl groups on the phenyl ring. This combination of functional groups provides unique chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
50372-58-2 |
|---|---|
Formule moléculaire |
C11H7Br2NO3 |
Poids moléculaire |
360.99 g/mol |
Nom IUPAC |
(4,5-dibromo-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H7Br2NO3/c12-7-4-8(14-11(7)13)10(17)6-3-5(15)1-2-9(6)16/h1-4,14-16H |
Clé InChI |
YKCQKCYNUIQPRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)C2=CC(=C(N2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)



![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)


![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)

